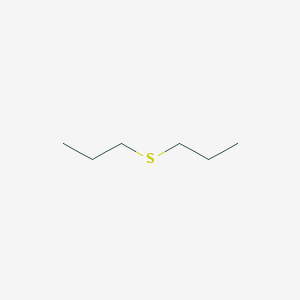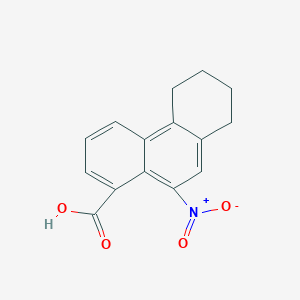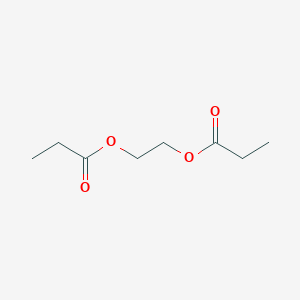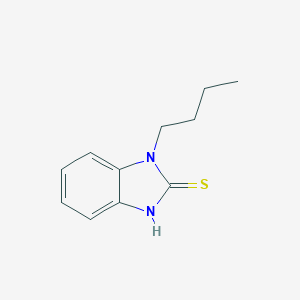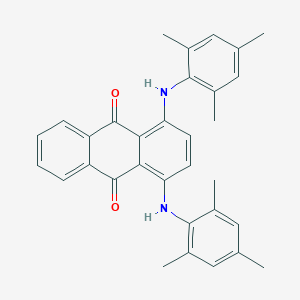
1,4-Bis(mesitylamino)anthraquinone
描述
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves the condensation of substituted or unsubstituted leucoquinizarin with appropriate amines, followed by air oxidation. These methods highlight the importance of the nitrogen center's position and nature in the side chain for achieving desired activities and properties of the compound (Zee-Cheng & Cheng, 1978).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(mesitylamino)anthraquinone and similar compounds is pivotal in determining their reactivity and function. Studies have revealed that these compounds are not individual substances but equilibrium mixtures of tautomers, which undergo aminoimine tautomeric transformations. This understanding is crucial for manipulating their properties for specific applications (Fain, Zaitsev, & Ryabov, 2013).
Chemical Reactions and Properties
Anthraquinone derivatives participate in various chemical reactions, including protonation and cyclization, which significantly affect their physical, chemical, and biological properties. For instance, double protonation of certain anthraquinone derivatives can lead to the formation of paramagnetic dipyrylium salts with unique optical and magnetic properties, underscoring the compound's versatility (Prabhakara Rao et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility in supercritical gases, have been extensively studied. These properties are influenced by the molecular structure, specifically the length of alkyl substituents on the anthraquinone chromophore, which impacts the compound's applicability in various industrial processes (Swidersky, Tuma, & Schneider, 1996).
Chemical Properties Analysis
The chemical properties of 1,4-Bis(mesitylamino)anthraquinone derivatives, such as their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their interaction with biological molecules, are central to their application in fields like cancer research and dye manufacturing. The structure-activity relationship studies have helped in understanding the influence of molecular modifications on their biological activity and toxicity (Zee-Cheng & Cheng, 1982).
科学研究应用
Application 1: Biological Experiments
- Summary of the Application : 1,4-Bis(mesitylamino)anthraquinone is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Results or Outcomes : The use of this dye can lead to a wide range of outcomes, depending on the specific experiment. For example, it can help researchers gain a better understanding of cell structures and functions, or it can aid in the detection of specific biomolecules .
Application 2: Molecular Docking Studies
- Summary of the Application : 1,4-Bis(mesitylamino)anthraquinone has been studied using quantum chemical and molecular docking methods . These studies can provide insights into the molecule’s structure, reactivity, and potential interactions with other molecules.
- Methods of Application : The molecular structure of the 1,4-Bis(mesitylamino)anthraquinone molecule was optimized by the DFT/B3LYP method with 6-311G++ (d,p) basis set using Gaussian 09 program .
- Results or Outcomes : The study confirmed that the molecule acts as a good inhibitor of the protein kinase CK2, which is used as a molecular target in a preclinical in vitro model of pancreatic cancer .
Application 3: Dye-Sensitized Solar Cells
- Summary of the Application : 1,4-Bis(mesitylamino)anthraquinone is used as a dye in dye-sensitized solar cells . These solar cells are a type of thin film solar cell that convert sunlight into electricity through a process known as the photovoltaic effect.
- Results or Outcomes : The use of this dye in dye-sensitized solar cells can improve their efficiency and stability .
Application 4: Anticancer Agents
- Summary of the Application : Anthraquinones, including 1,4-Bis(mesitylamino)anthraquinone, have been studied for their potential as anticancer agents . They have been found to inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis .
- Results or Outcomes : The results of these studies have shown that anthraquinones can have a significant impact on the viability of cancer cells .
Application 5: Textile Dyeing
- Summary of the Application : 1,4-Bis(mesitylamino)anthraquinone is used as a dye in the textile industry . It is used for coloring fabrics made from polyester, nylon, and other materials .
- Results or Outcomes : The use of this dye in textile dyeing can result in vibrant and long-lasting colors .
Application 6: Food Coloring
安全和危害
属性
IUPAC Name |
1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRBXCDTZRMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051593 | |
| Record name | C.I. Solvent Blue 104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Bis(mesitylamino)anthraquinone | |
CAS RN |
116-75-6 | |
| Record name | Solvent Blue 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Blue 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimesidinoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Blue 104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(mesitylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z54546JQXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



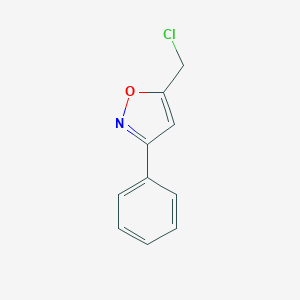
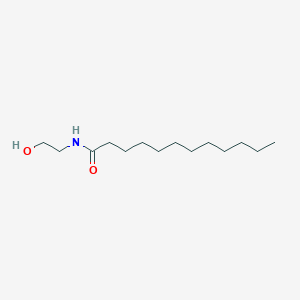
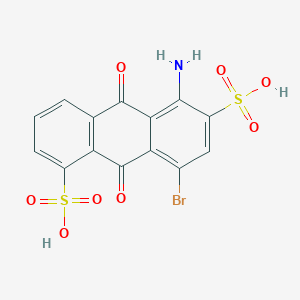
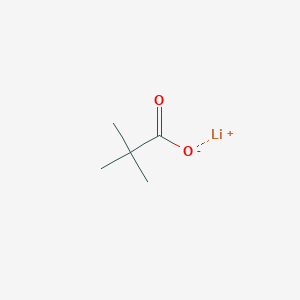
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
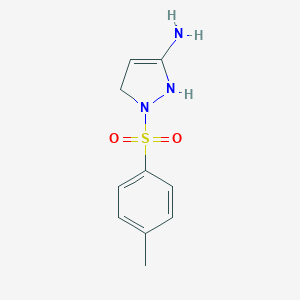
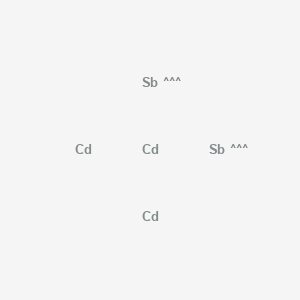
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
